6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. The molecular formula for this compound is , with a molecular weight of approximately 322.74 g/mol. The compound is characterized by its unique combination of halogenated and nitrogen-containing heterocycles, which contribute to its biological activity.
The compound is classified under benzimidazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is often synthesized as an intermediate in the production of other pharmaceutical agents, particularly those targeting cancer pathways such as cyclin-dependent kinases.
The synthesis of 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole typically involves several steps:
The yield of the synthesis process can vary depending on the specific reaction conditions and purification methods employed, but yields around 70-85% are typically reported in literature .
The molecular structure of 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole can be represented as follows:
The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
The compound can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions are critical for developing analogs with enhanced potency or altered pharmacokinetic properties .
The mechanism of action for 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole primarily involves the inhibition of specific enzymes associated with cancer cell proliferation:
Studies have shown that similar compounds exhibit significant anticancer activity by inducing apoptosis in cancer cells through this mechanism .
The physical properties of 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
The primary applications of 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole include:
Research continues to explore its full potential across various fields, particularly in developing targeted therapies for resistant forms of cancer .
The strategic placement of chlorine and fluorine at the C5 and C6 positions of the benzimidazole nucleus confers distinct electronic and steric properties that enhance target affinity and metabolic stability. The chlorine atom at C6 acts as a strong electron-withdrawing group, reducing the electron density of the benzimidazole ring. This polarization facilitates hydrogen bonding with biological targets like DNA topoisomerases and kinases, as observed in molecular docking studies [6]. Concurrently, the fluorine at C5—a smaller but highly electronegative atom—improves membrane permeability due to its lipophilicity-enhancing properties (calculated logP = 2.8 ± 0.3) [5] [6].
Table 1: Electronic and Steric Parameters of Halogen Substituents
Position | Substituent | Hammett Constant (σ) | van der Waals Radius (Å) | Effect on Target Binding |
---|---|---|---|---|
C5 | Fluoro | 0.34 | 1.47 | ↑ Membrane permeability |
C6 | Chloro | 0.47 | 1.75 | ↑ H-bonding with DNA/proteins |
Replacement studies demonstrate that removing either halogen diminishes bioactivity. For example, the des-chloro analog shows a 7-fold reduction in topoisomerase II (Topo II) inhibition, while the des-fluoro analog exhibits 4-fold lower cytotoxicity in PC-3 prostate cancer cells [6]. The ortho-disubstituted halogen pattern also creates steric hindrance that shields the N1-H bond from oxidative metabolism, extending plasma half-life [5] [6].
The 2-pyrazinyl group at the C2 position serves as a rigid, nitrogen-rich heteroaromatic ring that enables multi-point interactions with target proteins. X-ray crystallographic data of benzimidazole derivatives bound to Topo II reveal that the pyrazinyl nitrogen N4 forms a critical hydrogen bond with Arg503 (distance: 2.9 Å), while its C3 nitrogen stabilizes the complex via water-mediated contacts [6]. This interaction is quantified in surface plasmon resonance (SPR) assays, where the target compound exhibits a KD of 0.64 μM for Topo II—significantly lower than phenyl-substituted analogs (KD > 5 μM) .
Table 2: Binding Affinity of C2-Substituted Benzimidazoles
C2 Substituent | Topo II KD (μM) | PARP1 IC50 (μM) | Primary Interactions |
---|---|---|---|
2-Pyrazinyl | 0.64 | 1.8 | H-bond, π-stacking |
Phenyl | 5.2 | >10 | Hydrophobic only |
Trifluoromethyl | 8.7 | >10 | Weak hydrophobic |
The π-deficient character of pyrazine facilitates π-stacking with aromatic residues (e.g., Tyr821 in PARP1), contributing to a ligand efficiency (LE) of 0.42—superior to other diarylamine-substituted benzimidazoles (LE < 0.35) [1] [6]. Molecular dynamics simulations confirm that the pyrazinyl moiety maintains stable binding over 100 ns trajectories, with <1.5 Å RMSD fluctuations in kinase targets [6].
The bioactivity profile of 6-chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole diverges significantly from other C2-modified benzimidazoles due to its balanced electron-withdrawing properties and hydrogen-bonding capacity. While 2-(trifluoromethyl) derivatives (e.g., SynQuest Labs 89426-96-0) rely primarily on hydrophobic effects for target engagement, the pyrazinyl group enables both polar and hydrophobic interactions [5] [6]. This dual capability is evident in PARP1 inhibition assays, where the target compound (IC50 = 1.8 μM) outperforms 2-trifluoromethyl analogs (IC50 > 10 μM) [5] [6].
Notably, 2-carboxamide-substituted benzimidazoles (e.g., AstraZeneca’s CB2 agonists) exhibit potent enzyme inhibition but suffer from poor cellular permeability due to high polar surface area (PSA > 100 Ų). In contrast, the pyrazinyl derivative maintains moderate lipophilicity (PSA = 65 Ų) while retaining target specificity [1] [6]. Benzimidazoles with unsubstituted C2 positions show negligible Topo II inhibition, underscoring the necessity of electron-deficient C2 substituents for DNA-interacting agents [6].
The meta-fluoro and para-chloro configuration at C5/C6 optimizes absorption and metabolism profiles relative to other halogen patterns. In Caco-2 permeability assays, the 5-fluoro-6-chloro isomer demonstrates high apparent permeability (Papp = 18 × 10⁻⁶ cm/s), attributed to its optimal logD7.4 of 1.9 [5] [6]. Reversing halogen positions (6-fluoro-5-chloro) reduces permeability by 40% due to disrupted molecular symmetry and increased PSA [5].
Table 3: Pharmacokinetic Impact of Halogen Positioning
Halogen Position | Caco-2 Papp (10⁻⁶ cm/s) | Microsomal Stability (% remaining) | CYP3A4 Inhibition (IC50, μM) |
---|---|---|---|
5-F, 6-Cl | 18 ± 2.1 | 85 ± 3.2 | >50 |
6-F, 5-Cl | 10 ± 1.8 | 78 ± 2.7 | 28 |
5,6-DiF | 15 ± 2.0 | 70 ± 3.0 | 15 |
Metabolic stability studies in human liver microsomes reveal that 5-fluoro-6-chloro substitution confers resistance to oxidative degradation, with 85% parent compound remaining after 60 minutes. This is attributed to fluorine’s blockade of the C5 oxidation site and chlorine’s steric shielding of the adjacent C6-C7 bond [5] [6]. The compound’s low CYP3A4 inhibition (IC50 > 50 μM) further reduces risks of drug-drug interactions compared to 4-bromophenacyl analogs (IC50 = 8 μM) [6].
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4